Opaganib

Descripción

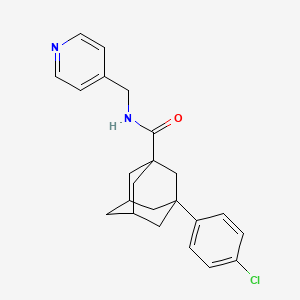

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16/h1-8,17-18H,9-15H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOTVXGYTWCKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318727 | |

| Record name | Opaganib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915385-81-8 | |

| Record name | Opaganib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915385-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Opaganib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Opaganib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OPAGANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRG21OQ517 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Opaganib's Mechanism of Action in Cancer Cells: A Technical Guide

Executive Summary: Opaganib (formerly ABC294640) is a first-in-class, orally administered, small molecule inhibitor that uniquely targets multiple key enzymes within the sphingolipid metabolic pathway.[1][2] Its primary mechanism of action revolves around the selective inhibition of Sphingosine Kinase 2 (SK2), Dihydroceramide Desaturase (DES1), and Glucosylceramide Synthase (GCS).[3][4][5] This multi-targeted approach fundamentally alters the cellular balance of critical sphingolipid messengers, shifting it away from pro-proliferative and pro-survival signals towards pathways that induce cell death. In cancer cells, this manifests as the depletion of the oncogenic lipid sphingosine 1-phosphate (S1P) and the concurrent accumulation of pro-apoptotic lipids such as ceramides and dihydroceramides.[4][6][7] The downstream consequences include the suppression of critical cancer-driving signaling pathways like pERK and pAKT, the downregulation of oncoproteins such as c-Myc and Mcl-1, and the ultimate induction of apoptosis and/or autophagy, leading to broad antitumor activity.[6][8][9]

Introduction to Sphingolipid Metabolism in Oncology

Sphingolipid metabolism is a critical biological pathway where the balance between key lipid metabolites dictates cell fate. In the context of cancer, this balance is often dysregulated. The "sphingolipid rheostat" theory posits that the relative intracellular levels of ceramide (pro-apoptotic) and sphingosine-1-phosphate (S1P) (pro-survival) determine whether a cell undergoes apoptosis or proliferation.[10][11] Many cancers exhibit elevated levels of S1P, which promotes proliferation, inflammation, angiogenesis, and drug resistance.[2][12] Sphingosine kinases (SK1 and SK2) are the enzymes responsible for phosphorylating sphingosine to produce S1P, making them attractive therapeutic targets.[11][13] Opaganib was developed as a selective inhibitor of SK2 to therapeutically manipulate this rheostat, reducing pro-survival S1P and promoting the accumulation of cell-death-inducing ceramides.[5][12][14]

Core Mechanism: Multi-Enzyme Inhibition

Opaganib's distinctive anticancer activity stems from its ability to simultaneously inhibit three key enzymes in the sphingolipid pathway.[2][4][5] This tripartite mechanism ensures a robust and multifaceted disruption of cancer cell metabolism and survival signaling.

-

2.1 Sphingosine Kinase 2 (SK2) Inhibition: As a competitive inhibitor with respect to sphingosine, opaganib is a selective and potent inhibitor of SK2.[4][9][13] This is the primary and most well-characterized action of the drug. Inhibition of SK2 directly blocks the synthesis of S1P, a critical signaling molecule that promotes cell proliferation, migration, and survival.[12][15] This action depletes the intracellular and nuclear pools of S1P that are essential for driving oncogenic signaling.[6]

-

2.2 Dihydroceramide Desaturase (DES1) Inhibition: Opaganib acts as a sphingosine mimetic and also inhibits DES1.[4][6][7] DES1 is responsible for converting dihydroceramide into ceramide. Its inhibition leads to the substantial accumulation of dihydroceramides within the cell.[4][8][16] Elevated dihydroceramides are known to induce cellular stress, particularly endoplasmic reticulum (ER) stress, and are potent inducers of autophagy.[6][9][17]

-

2.3 Glucosylceramide Synthase (GCS) Inhibition: Evidence suggests opaganib also inhibits GCS, leading to a reduction in cellular levels of hexosylceramides (e.g., glucosylceramide).[3][4][7] GCS is often overexpressed in multidrug-resistant cancer cells, and its inhibition can help restore sensitivity to other chemotherapeutic agents.

Downstream Cellular Effects in Cancer

The multi-enzyme inhibition by opaganib triggers a cascade of downstream events that collectively suppress tumor growth.

Alteration of the Sphingolipid Rheostat

By inhibiting SK2 and DES1, opaganib fundamentally shifts the sphingolipid rheostat. It depletes the pro-survival S1P pool while simultaneously causing the accumulation of pro-death lipids, including ceramide and dihydroceramide.[4][6][9] This shift is a central tenet of its anticancer efficacy, tipping the cellular balance towards apoptosis and autophagy.

Inhibition of Pro-Survival Signaling Pathways

S1P is a critical activator of several oncogenic signaling cascades. By depleting S1P, opaganib effectively suppresses downstream signaling through key pro-survival pathways, including:

-

pAKT: Inhibition of the PI3K/AKT pathway, which is crucial for cell survival, proliferation, and resistance to apoptosis.[4][6][9]

-

pERK: Suppression of the Ras/MAPK/ERK pathway, which regulates cell division and proliferation.[4][6][9]

-

NFκB: Attenuation of the NFκB pathway, a key regulator of inflammation, cell survival, and immune responses.[4][6][17]

Downregulation of Key Oncoproteins

Opaganib treatment leads to a marked reduction in the expression of several key oncoproteins that are critical for cancer cell survival and proliferation.

-

c-Myc and N-Myc: Opaganib down-regulates the expression of c-Myc in a variety of cancer cell lines and N-Myc in neuroblastoma cells.[4][8][16][18] This is significant as Myc proteins are master regulators of cell growth and are frequently overexpressed in cancer.

-

Mcl-1 and Survivin: The drug promotes apoptosis by suppressing the expression of the anti-apoptotic proteins Mcl-1 and survivin.[4][17]

Induction of Apoptosis and Autophagy

The culmination of opaganib's effects is the induction of programmed cell death.

-

Apoptosis: The elevation of ceramides, coupled with the suppression of pro-survival signals (pAKT) and anti-apoptotic proteins (Mcl-1), robustly promotes apoptosis in cancer cells.[4][17][19]

-

Autophagy: The accumulation of dihydroceramides from DES1 inhibition is a strong trigger for ER stress and subsequent cytotoxic autophagy.[6][9][17] This provides a parallel mechanism for inducing cell death.

Preclinical and Clinical Efficacy Data

Opaganib has demonstrated broad antitumor activity as a single agent and in combination with other therapies across a wide range of cancer models.[9][17]

Table 1: Summary of Preclinical Antitumor Activity

| Cancer Type | Model | Key Findings | Citations |

| Neuroblastoma | Cell Culture & Xenograft | Effective killing of NB cells regardless of MYCN amplification status; reduced N-Myc expression; additive activity with irinotecan/temozolomide. | [8][16][18] |

| Prostate Cancer | Cell Lines & Xenograft | Reduces androgen receptor expression; inhibits growth of androgen-independent cells. | [9][17][20] |

| Cholangiocarcinoma | Patient-Derived Xenografts | Significantly increased cellular apoptosis. | [19] |

| Multiple Myeloma | Xenograft | Inhibited tumor growth in vivo. | [21][22] |

| Breast, Kidney, Liver, Colon, Lung, Pancreas, etc. | Various Mouse Models | Demonstrated in vivo antitumor activity as a single agent and in combination with radiation or chemotherapy. | [9] |

| Various Cancers | Syngeneic Mouse Models | Induces immunogenic cell death (ICD), enhancing the efficacy of checkpoint inhibitors (anti-PD-1, anti-CTLA-4). | [10][11][23] |

Table 2: Summary of Phase 1/2 Clinical Trial Data

| Trial | Cancer Type | Dose | Key Outcomes | Citations |

| Phase 1 (NCT01488513) | Advanced Solid Tumors | Twice-daily continuous schedule | Well-tolerated; 64% of patients completing 2 cycles had Stable Disease or better; one patient with refractory cholangiocarcinoma had a prolonged Partial Response. | [4][7][9][17] |

| Phase 1 | Relapsed/Refractory Multiple Myeloma | 250, 500, 750 mg BID | Well-tolerated up to 750 mg BID; 58% of patients achieved stable disease or better. | [9][21][22] |

| Phase 2a (NCT03377179) | Advanced Unresectable Cholangiocarcinoma | N/A | Completed; Granted FDA Orphan Drug Designation. | [1] |

| Phase 2 (NCT04207255) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | N/A | Completed; evaluated safety and efficacy in patients progressing on abiraterone or enzalutamide. | [1][20] |

Key Experimental Protocols

The following are generalized methodologies for experiments commonly used to elucidate opaganib's mechanism of action.

In Vitro Cytotoxicity Assay

-

Objective: To determine the concentration-dependent effect of opaganib on cancer cell viability.

-

Protocol:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of opaganib (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo®, which measures ATP content.

-

Data Analysis: Absorbance or luminescence values are normalized to the vehicle control, and dose-response curves are generated to calculate the IC50 (concentration inhibiting 50% of cell growth).

-

Sphingolipid Profiling by Mass Spectrometry

-

Objective: To quantify changes in intracellular sphingolipid levels (S1P, ceramide, dihydroceramide) following opaganib treatment.

-

Protocol:

-

Cell Culture and Treatment: Cells are cultured in plates and treated with opaganib or vehicle for a defined period (e.g., 24 hours).

-

Lipid Extraction: Cells are harvested, and lipids are extracted using a solvent system (e.g., methanol/chloroform). Internal standards for each lipid class are added for quantification.

-

LC-MS/MS Analysis: The lipid extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Lipids are separated by chromatography and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification: The amount of each sphingolipid is quantified by comparing its peak area to that of the corresponding internal standard.

-

Western Blotting for Signaling Proteins

-

Objective: To assess the effect of opaganib on the expression and phosphorylation status of key proteins.

-

Protocol:

-

Lysate Preparation: Cells treated with opaganib are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined by a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against target proteins (e.g., pAKT, total AKT, c-Myc, Mcl-1, β-actin).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

The mechanism of action of opaganib in cancer cells is a comprehensive and multi-pronged assault on the sphingolipid metabolism that is fundamental to cancer cell survival and proliferation. By simultaneously inhibiting SK2, DES1, and GCS, opaganib orchestrates a decisive shift in the sphingolipid rheostat, leading to the depletion of pro-survival S1P and the accumulation of pro-death ceramides and dihydroceramides.[2][4][5] This primary action results in the potent downstream inhibition of critical oncogenic signaling pathways (pAKT, pERK, NFκB), the downregulation of essential oncoproteins (Myc, Mcl-1), and the induction of both apoptosis and autophagy.[6][8][9][17] This well-defined mechanism, coupled with demonstrated preclinical and clinical activity, establishes opaganib as a promising therapeutic agent for a variety of malignancies.[1][9]

References

- 1. RedHill Biopharma - Our Programs - Pipeline - Opaganib [redhillbio.com]

- 2. RedHill Biopharma - RedHill Announces Initiation of Phase 2 Study of Opaganib and Darolutamide in Advanced Prostate Cancer [redhillbio.com]

- 3. Opaganib - Wikipedia [en.wikipedia.org]

- 4. Recent Progress in the Development of Opaganib for the Treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The Sphingosine Kinase 2 Inhibitor Opaganib Protects Against Acute Kidney Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. Opaganib Downregulates N-Myc Expression and Suppresses In Vitro and In Vivo Growth of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Opaganib (ABC294640) Induces Immunogenic Tumor Cell Death and Enhances Checkpoint Antibody Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

- 13. The Sphingolipid-Modulating Drug Opaganib Protects against Radiation-Induced Lung Inflammation and Fibrosis: Potential Uses as a Medical Countermeasure and in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ABC294640 (SPHK2 Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 15. RedHill Biopharma - IND for COVID-19 with Opaganib Submitted to the FDA by RedHill Biopharma [redhillbio.com]

- 16. Opaganib Downregulates N-Myc Expression and Suppresses In Vitro and In Vivo Growth of Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ascopubs.org [ascopubs.org]

- 21. Phase I study of opaganib, an oral sphingosine kinase 2-specific inhibitor, in relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Opaganib (ABC294640) Induces Immunogenic Tumor Cell Death and Enhances Checkpoint Antibody Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Opaganib: A Technical Guide to its Mechanism as a Sphingosine Kinase-2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Opaganib (also known as ABC294640 or Yeliva®) is a first-in-class, orally administered, small molecule that selectively inhibits sphingosine kinase-2 (SPHK2).[1][2][3][4] SPHK2 is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[5][6] The balance between the pro-apoptotic lipids, ceramide and sphingosine, and the pro-proliferative lipid, S1P, is a key regulator of cell fate. By competitively inhibiting SPHK2, Opaganib disrupts this balance, leading to a decrease in S1P and an accumulation of ceramides.[7][8] This modulation of the sphingolipid rheostat triggers a cascade of downstream effects, including the suppression of key oncogenic signaling pathways, induction of apoptosis and autophagy, and potent anti-inflammatory and antiviral activities.[2][9][10][11] This technical guide provides an in-depth review of Opaganib's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated molecular pathways.

Core Mechanism of Action: SPHK2 Inhibition

Opaganib is a selective, sphingosine-competitive inhibitor of SPHK2.[11][12] This targeted action is the primary driver of its therapeutic effects. Mammals have two isoforms of sphingosine kinase, SK1 and SK2, which have different subcellular locations and functions.[7] While SK1 is considered oncogenic, SK2's role is more complex; however, its inhibition has been shown to suppress cell proliferation and migration more effectively than the downregulation of SK1 in certain contexts.[7][8]

The inhibition of SPHK2 by Opaganib directly blocks the synthesis of S1P from sphingosine.[2][3][13] This leads to two critical and interconnected consequences:

-

Depletion of Sphingosine-1-Phosphate (S1P): S1P is a crucial signaling molecule that promotes cell proliferation, migration, inflammation, and angiogenesis while suppressing innate immune responses.[2][5] By reducing S1P levels, Opaganib effectively dampens these pathological processes.[7][9]

-

Accumulation of (Dihydro)ceramides: The reduction in S1P synthesis leads to a corresponding increase in the levels of its precursors, including ceramide.[7][8] Furthermore, because Opaganib acts as a sphingosine mimetic, it also exhibits inhibitory activity against dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).[1][9][10][14] Inhibition of DES1 causes a marked accumulation of dihydroceramides, which are known inducers of autophagy.[9][10][15] This multi-target effect on sphingolipid metabolism uniquely positions Opaganib to shift the cellular balance towards apoptosis and autophagy.[1][10]

This fundamental mechanism of altering the ceramide/S1P rheostat underlies Opaganib's broad therapeutic potential in oncology, virology, and inflammatory diseases.[1][2]

Downstream Signaling Pathways

The Opaganib-induced shift in sphingolipid balance profoundly impacts multiple downstream signaling pathways critical for cell survival and proliferation. By depleting S1P, Opaganib suppresses signaling through several oncogenic and pro-inflammatory cascades.[7][9]

Key pathways affected include:

-

AKT and ERK: Opaganib treatment leads to the suppression of phosphorylated AKT (pAKT) and phosphorylated ERK (pERK), two central nodes in signaling pathways that drive cell growth, proliferation, and survival.[7][9][12]

-

NFκB: This pathway, a critical regulator of inflammation and cell survival, is attenuated by Opaganib.[9][11][12]

-

c-Myc and N-Myc: Opaganib has been shown to downregulate the expression of the oncoproteins c-Myc and N-Myc in a variety of tumor cell lines, likely by depleting the nuclear S1P required for their stability.[7][9][10][12]

-

STAT3: Inhibition of SPHK2 by Opaganib decreases the phosphorylation and acetylation of STAT3, a key transcription factor involved in cancer cell proliferation and survival.[16]

Collectively, the inhibition of these pathways culminates in the induction of apoptosis and/or autophagy, decreased cell proliferation, and impaired cell migration.[7][12][17]

Quantitative Data Summary

The following tables summarize key quantitative data related to Opaganib's potency and effects observed in preclinical and clinical studies.

Table 1: In Vitro Inhibitory Potency

| Parameter | Target Enzyme | Value | Source(s) |

|---|---|---|---|

| Ki | SPHK2 | 9.0 - 9.8 µM | [7] |

| IC50 | SPHK2 | ~60 µM | [17] |

| Selectivity | SPHK1 | No inhibition up to 100 µM | |

Table 2: Anti-Proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Source(s) |

|---|---|---|---|

| A-498 | Kidney | ~20 - 50 µM | [17] |

| BxPC-3 | Pancreatic | ~40 - 60 µM | |

| PC-3 | Prostate | ~6 - 48 µM (range) | [17] |

| MDA-MB-231 | Breast | ~6 - 48 µM (range) | [17] |

| HT-29 | Colorectal | Not specified, but potent inhibition shown |[8] |

Table 3: Clinical Trial Data Highlights

| Indication | Study Phase | Key Finding | Source(s) |

|---|---|---|---|

| Advanced Solid Tumors | Phase I | Safely administered; disease stabilization in most patients. | [3][9] |

| Relapsed/Refractory Multiple Myeloma | Phase I | MTD determined as at least 750 mg BID; 1 patient showed very good partial response. | [18] |

| Severe COVID-19 Pneumonia | Phase II/III (Post-hoc analysis) | 62% reduction in mortality (5.98% vs 16.7% placebo) by day 42 in patients requiring up to 60% FiO2. |[19] |

Key Experimental Protocols

This section details the methodologies for foundational experiments used to characterize the activity of Opaganib.

Sphingosine Kinase 2 (SPHK2) Inhibition Assay

-

Objective: To determine the direct inhibitory effect of Opaganib on SPHK2 enzymatic activity and calculate its Ki or IC50.

-

Materials: Recombinant human SPHK2, sphingosine (substrate), [γ-³²P]ATP (radiolabeled co-substrate) or non-radiolabeled ATP, Opaganib, kinase reaction buffer, methanol (for reaction termination).

-

Procedure:

-

Recombinant SPHK2 is incubated in a kinase reaction buffer.

-

Varying concentrations of Opaganib are added to the reaction wells. To determine the mode of inhibition, varying concentrations of the substrate (sphingosine) are also used.

-

The enzymatic reaction is initiated by adding a mixture of sphingosine and [γ-³²P]ATP.

-

The reaction is allowed to proceed for a set time (e.g., 2 hours) at room temperature.[17]

-

The reaction is terminated by adding methanol, which precipitates the protein.[17]

-

Samples are centrifuged, and the supernatant, containing the radiolabeled S1P product, is collected.

-

-

Data Analysis: The amount of ³²P-labeled S1P is quantified using liquid scintillation counting.[17] Alternatively, non-radioactive assays can be used where ADP production is measured (e.g., ADP Quest assay) or where products are separated and quantified by HPLC.[17] IC₅₀ and Kᵢ values are calculated by plotting enzyme activity against inhibitor concentration.

Cell Viability / Anti-Proliferation Assay

-

Objective: To determine the concentration of Opaganib that inhibits the growth of a cancer cell line by 50% (IC₅₀).

-

Materials: Cancer cell lines (e.g., A-498, PC-3), cell culture medium, 96-well plates, Opaganib, sulforhodamine B (SRB) dye, trichloroacetic acid (TCA).

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of Opaganib. Control wells receive vehicle only.

-

Cells are incubated for a specified period, typically 72 hours.[17]

-

Following incubation, cells are fixed by gently adding cold TCA and incubating for 1 hour at 4°C.

-

Plates are washed with water and air-dried.

-

Fixed cells are stained with SRB solution for 30 minutes.

-

Excess stain is removed by washing with 1% acetic acid.

-

The bound dye is solubilized with a Tris base solution, and the absorbance is read on a plate reader.

-

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell killing is calculated relative to control cultures, and the IC₅₀ is determined by plotting percent viability against the log of Opaganib concentration.[17]

Western Blotting for Signaling Pathway Modulation

-

Objective: To measure the effect of Opaganib on the phosphorylation status of key signaling proteins like AKT, ERK, and STAT3.

-

Materials: Cancer cell lines, Opaganib, cell lysis buffer, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (e.g., anti-pAKT, anti-total-AKT, anti-pSTAT3), secondary HRP-conjugated antibodies, chemiluminescence substrate.

-

Procedure:

-

Cells are cultured and treated with Opaganib for a specified time (e.g., 24 hours).

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is quantified to ensure equal loading.

-

Equal amounts of protein are separated by size using SDS-PAGE.

-

Proteins are transferred from the gel to a PVDF membrane.

-

The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the phosphorylated protein of interest (e.g., p-AKT). A separate blot is run for the total protein as a loading control.

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of pathway inhibition.

Conclusion

Opaganib represents a novel therapeutic strategy that targets the core of sphingolipid metabolism. Its primary mechanism, the selective, competitive inhibition of SPHK2, triggers a therapeutically advantageous shift in the S1P/ceramide balance. This action is further amplified by the inhibition of DES1 and GCS. The resulting depletion of pro-proliferative S1P and accumulation of pro-apoptotic ceramides leads to the suppression of multiple oncogenic signaling pathways, culminating in anti-cancer, anti-inflammatory, and antiviral effects. The quantitative data from both preclinical and clinical studies underscore its potential across a range of indications. The detailed protocols provided herein offer a framework for further research into this promising first-in-class SPHK2 inhibitor.

References

- 1. RedHill Biopharma - Our Programs - Pipeline - Opaganib [redhillbio.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. RedHill Biopharma Announces $2 Million National Cancer Institute Grant for YELIVA(TM) (ABC294640) Phase II Study for Multiple Myeloma [sec.gov]

- 5. Importance of sphingosine kinase (SphK) as a target in developing cancer therapeutics and recent developments in the synthesis of novel SphK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are SPHK2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Targeting sphingosine kinase 2 (SphK2) by ABC294640 inhibits colorectal cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Sphingosine Kinase 2 Inhibitor Opaganib Protects Against Acute Kidney Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Progress in the Development of Opaganib for the Treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Opaganib (ABC294640) Induces Immunogenic Tumor Cell Death and Enhances Checkpoint Antibody Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. RedHill Biopharma - RedHill Biopharma Announces Phase Ib/II Study with YELIVA™ Initiated for Multiple Myeloma at a Leading U.S. Academic Medical Center [redhillbio.com]

- 14. Opaganib - Wikipedia [en.wikipedia.org]

- 15. dovepress.com [dovepress.com]

- 16. mayo.edu [mayo.edu]

- 17. selleckchem.com [selleckchem.com]

- 18. Phase I study of opaganib, an oral sphingosine kinase 2-specific inhibitor, in relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Opaganib Phase 2/3 Data Shows 62% COVID-19 Mortality Reduction [synapse.patsnap.com]

Opaganib's Inhibition of Dihydroceramide Desaturase (DES1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Opaganib (also known as ABC294640) is an orally administered, first-in-class selective inhibitor of sphingosine kinase-2 (SK2). Beyond its primary target, opaganib exhibits a multi-faceted mechanism of action that includes the direct inhibition of dihydroceramide desaturase (DES1), a critical enzyme in the de novo sphingolipid biosynthesis pathway. This inhibition leads to the intracellular accumulation of dihydroceramides, bioactive lipid molecules that trigger downstream cellular processes such as autophagy. This technical guide provides an in-depth analysis of opaganib's effect on DES1, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support further research and drug development efforts.

Mechanism of Action: Opaganib as a DES1 Inhibitor

Opaganib acts as a sphingosine mimetic and, in addition to its well-characterized inhibition of SK2, directly inhibits dihydroceramide desaturase (DES1).[1][2][3][4] DES1 is responsible for introducing a double bond into dihydroceramide to form ceramide, a central hub in sphingolipid metabolism. By inhibiting DES1, opaganib disrupts this crucial step, leading to a significant accumulation of various dihydroceramide species.[3][5][6] This alteration in the cellular sphingolipid profile is a key contributor to opaganib's anti-cancer, anti-inflammatory, and anti-viral properties.[7][8]

Quantitative Inhibition of DES1

Opaganib has been shown to inhibit DES1 with a reported IC50 of 10.2 µM in Jurkat cells.[9] This demonstrates a direct enzymatic inhibition, contributing to the subsequent buildup of dihydroceramides.

Quantitative Effects on Dihydroceramide Levels

Treatment of cancer cells with opaganib results in a dose-dependent increase in intracellular dihydroceramide levels. This accumulation has been observed across various cancer cell lines, including neuroblastoma, prostate cancer, and cholangiocarcinoma.

Effects on Neuroblastoma Cells

In a study on Neuro-2a neuroblastoma cells, treatment with opaganib for 24 hours led to a significant elevation of total dihydroceramides.[6] The table below summarizes the dose-dependent effect of opaganib on total dihydroceramide levels.

| Opaganib Concentration (µM) | Total Dihydroceramides (Relative to Vehicle) |

| 1 | 1.05 |

| 3 | 1.52 |

| 10 | 2.18 |

| 30 | 2.96 |

| Data extracted from a study on Neuro-2a cells treated for 24 hours.[10] |

Signaling Pathways and Downstream Effects

The accumulation of dihydroceramides induced by opaganib triggers significant downstream cellular signaling, most notably the induction of autophagy.[3][4] Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, and its induction by dihydroceramides is considered a key mechanism for the cytotoxic effects of opaganib in cancer cells.

Sphingolipid Metabolism and Opaganib's Targets

Caption: Opaganib's multi-target inhibition within the sphingolipid metabolism pathway.

Dihydroceramide-Induced Autophagy

Caption: Signaling pathway of opaganib-induced autophagy via DES1 inhibition.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of opaganib's effect on DES1.

In Vitro Dihydroceramide Desaturase (DES1) Activity Assay

This assay measures the direct inhibitory effect of opaganib on DES1 enzymatic activity, often using rat liver microsomes as a source of the enzyme.

Protocol:

-

Preparation of Rat Liver Microsomes:

-

Homogenize fresh rat liver tissue in an ice-cold buffer (e.g., 0.25 M sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove cell debris and mitochondria.

-

Subject the resulting supernatant to ultracentrifugation at 104,000 x g for 60 minutes at 4°C.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) and determine the protein concentration.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing rat liver microsomes (e.g., 100 µg of protein), a cofactor such as NADH (e.g., 2 mM), and the substrate N-octanoyl-D-erythro-dihydrosphingosine (C8-dhCer). A radiolabeled version of the substrate, such as N-octanoyl-[4,5-³H]D-erythro-dihydrosphingosine, can be used for detection.

-

Add varying concentrations of opaganib or vehicle control to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).

-

-

Detection and Analysis:

-

Terminate the reaction.

-

Quantify the product (C8-ceramide) or the formation of a byproduct (e.g., tritiated water if a radiolabeled substrate is used).

-

Calculate the percentage of inhibition of DES1 activity by opaganib at different concentrations to determine the IC50 value.

-

Caption: Workflow for the in vitro dihydroceramide desaturase (DES1) activity assay.

Cellular (In Situ) Dihydroceramide Desaturase (DES1) Activity Assay

This assay measures DES1 activity within intact cells, providing a more physiologically relevant assessment of opaganib's inhibitory effect.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., neuroblastoma cells) to a desired confluency.

-

Treat the cells with varying concentrations of opaganib or vehicle control for a specified duration.

-

-

Substrate Incubation:

-

Add a cell-permeable dihydroceramide analog, such as D-erythro-2-N-[12'-(1''-pyridinium)-dodecanoyl]-4,5-dihydrosphingosine bromide (C12-dhCCPS), to the cell culture medium at a final concentration of, for example, 0.5 µM.

-

Incubate the cells with the substrate for a defined period (e.g., 30 minutes to 6 hours).

-

-

Lipid Extraction and Analysis:

-

Wash the cells with PBS and harvest them.

-

Perform lipid extraction from the cell pellets.

-

Analyze the lipid extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of the substrate (C12-dhCCPS) and its product (C12-CCPS).

-

-

Data Analysis:

-

Calculate the conversion rate of C12-dhCCPS to C12-CCPS.

-

Determine the inhibitory effect of opaganib on DES1 activity by comparing the conversion rates in opaganib-treated cells to control cells.

-

Caption: Workflow for the cellular (in situ) DES1 activity assay.

Quantification of Dihydroceramides by LC-MS/MS

This method allows for the precise measurement of various dihydroceramide species in biological samples.

Protocol:

-

Sample Preparation and Lipid Extraction:

-

Harvest cells or tissues and wash with PBS.

-

Add an internal standard mixture containing deuterated or ¹³C-labeled sphingolipid standards.

-

Perform a one-phase lipid extraction using a solvent system such as chloroform:methanol.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the lipid extract into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the different lipid species using a C18 reversed-phase column with a gradient of appropriate mobile phases.

-

Detect and quantify the specific dihydroceramide species using multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions.

-

-

Data Analysis:

-

Generate standard curves for each dihydroceramide species using authentic standards.

-

Calculate the concentration of each dihydroceramide species in the samples based on the standard curves and normalized to the internal standards.

-

Caption: Workflow for the quantification of dihydroceramides by LC-MS/MS.

Conclusion

Opaganib's inhibitory action on dihydroceramide desaturase (DES1) represents a significant component of its therapeutic potential. The resulting accumulation of dihydroceramides provides a clear pharmacodynamic biomarker and triggers downstream signaling events, such as autophagy, that contribute to the drug's efficacy in various disease models. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate role of DES1 inhibition in the multifaceted mechanism of action of opaganib and to explore its therapeutic applications. This comprehensive understanding is crucial for the continued development and optimization of opaganib as a novel therapeutic agent.

References

- 1. onclive.com [onclive.com]

- 2. Opaganib (ABC294640) Induces Immunogenic Tumor Cell Death and Enhances Checkpoint Antibody Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Development of Opaganib for the Treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Sphingosine Kinase 2 Inhibitor Opaganib Protects Against Acute Kidney Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opaganib Downregulates N-Myc Expression and Suppresses In Vitro and In Vivo Growth of Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Opaganib Downregulates N-Myc Expression and Suppresses In Vitro and In Vivo Growth of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RedHill Biopharma - Our Programs - Pipeline - Opaganib [redhillbio.com]

- 8. RedHill Biopharma - RedHill Biopharma's Positive Opaganib Weight Loss & Diabetes Data Published: Signals Potential $100B Market Disruption [redhillbio.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

Glucosylceramide Synthase (GCS) as a Therapeutic Target of Opaganib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opaganib (formerly ABC294640) is a first-in-class, orally administered, selective inhibitor of sphingosine kinase-2 (SK2) that has demonstrated anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of sphingolipid metabolism at multiple key enzymatic points.[1][4][5][6] This technical guide focuses on one of these key targets: Glucosylceramide Synthase (GCS). Opaganib's inhibition of GCS, in conjunction with its effects on SK2 and dihydroceramide desaturase (DES1), disrupts critical pathways for cell proliferation, inflammation, and viral replication. This document provides an in-depth overview of the mechanism, relevant signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols for investigating the interaction between Opaganib and the sphingolipid metabolic network.

Introduction: The Role of Glucosylceramide Synthase in Sphingolipid Metabolism

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as bioactive molecules involved in critical cellular processes like proliferation, apoptosis, and signaling.[7][8][9] The metabolism of these lipids is a complex, interconnected network where the balance between pro-apoptotic and pro-survival molecules is tightly regulated.[9][10]

Glucosylceramide Synthase (GCS) , also known as ceramide glucosyltransferase (EC 2.4.1.80), is a pivotal enzyme in this network.[11][12] It catalyzes the first step in the synthesis of most glycosphingolipids by transferring a glucose molecule from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[11][13] GlcCer is the precursor for hundreds of complex glycosphingolipids, which are essential for cell membrane integrity and signaling.[13][14] Overexpression of GCS is linked to multidrug resistance in cancer cells and is implicated in viral entry and replication, making it a compelling therapeutic target.

Opaganib is an investigational drug that uniquely targets three key enzymes in the sphingolipid pathway:

-

Sphingosine Kinase-2 (SK2): Blocks the formation of the pro-survival molecule sphingosine-1-phosphate (S1P).[4][5][6][15]

-

Dihydroceramide Desaturase (DES1): Leads to the accumulation of pro-autophagic dihydroceramides.[4][5][6]

-

Glucosylceramide Synthase (GCS): Reduces the levels of glucosylceramides and downstream complex sphingolipids.[4][5][6][16]

This multi-targeted approach allows Opaganib to shift the sphingolipid balance from pro-survival to pro-apoptotic and anti-proliferative states.

Mechanism of Action and Signaling Pathways

Opaganib's therapeutic effect is derived from its ability to simultaneously modulate multiple arms of the sphingolipid pathway. The inhibition of GCS is a critical component of this mechanism. By acting as a sphingosine mimetic, Opaganib is presumed to inhibit GCS, which leads to a reduction in cellular levels of hexosylceramides (a category including glucosylceramide).[4][16]

The consequences of GCS inhibition are twofold:

-

Depletion of Glycosphingolipids: Reduced GlcCer levels disrupt the synthesis of complex glycosphingolipids. This can impair the formation of lipid rafts, which are specialized membrane microdomains crucial for viral entry, cell signaling, and receptor trafficking.[4]

-

Accumulation of Ceramide: As the substrate for GCS, ceramide may accumulate. Ceramide is a well-known pro-apoptotic and anti-proliferative second messenger.

The simultaneous inhibition of SK2, DES1, and GCS by Opaganib creates a synergistic effect, enhancing the accumulation of pro-apoptotic ceramides and dihydroceramides while depleting the pro-survival molecule S1P.[4][16] This comprehensive remodeling of the sphingolipidome underlies Opaganib's broad therapeutic potential.

Caption: Sphingolipid metabolism and Opaganib's three main targets: SK2, DES1, and GCS.

Quantitative Data Summary

The following tables summarize the available quantitative data for Opaganib from enzymatic assays, preclinical models, and clinical trials.

Table 1: Enzymatic Inhibition Data

| Target Enzyme | Parameter | Value | Notes |

| Sphingosine Kinase 2 (SK2) | IC₅₀ | ~60 µM | Competitive with respect to sphingosine.[17][18] |

| Sphingosine Kinase 2 (SK2) | Kᵢ | 9.8 ± 1.4 µM | Kinetic analysis with varying sphingosine concentrations.[18] |

| Sphingosine Kinase 1 (SK1) | IC₅₀ | >100 µM | Demonstrates selectivity for SK2 over SK1.[18] |

| Glucosylceramide Synthase (GCS) | - | - | Inhibition is presumed based on reduction of hexosylceramides in cells; direct IC₅₀ not reported.[4][16] |

| Dihydroceramide Desaturase (DES1) | - | - | Inhibition is inferred from the substantial increase in dihydroceramides in treated cells.[4][16] |

Table 2: Preclinical (In Vivo) Efficacy Data

| Disease Model | Species | Dosing | Key Finding | Citation |

| Ebola Virus Disease | Mice | 150 mg/kg BID | Statistically significant increase in survival time; 30% survival vs. 0% in control. | [19][20] |

| High-Fat Diet-Induced Obesity | Mice | - | Suppressed body weight gain and normalized glucose tolerance. | [21][22] |

| Lewis Lung Carcinoma (LLC) | Mice | - | Increased median survival to >26 days when combined with anti-CTLA-4 antibody. | [23] |

Table 3: Clinical Trial Data

| Indication | Phase | No. of Patients | Dosing | Key Finding | Citation |

| Severe COVID-19 Pneumonia | 2/3 | 251 | - | 62% reduction in mortality in patients requiring FiO₂ ≤60% at baseline. | [4][5][6][24] |

| Advanced Solid Tumors | 1 | - | 500 mg BID (RP2D) | Well-tolerated; 64% of patients completing 2 cycles achieved stable disease or better. | [25] |

| Relapsed/Refractory Multiple Myeloma | 1 | 13 | Up to 750 mg BID | Well-tolerated; one patient achieved a very good partial response. |

Experimental Protocols

Detailed experimental validation is crucial for understanding the effects of Opaganib on GCS and sphingolipid metabolism. The following sections describe generalized protocols for key assays.

Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of Opaganib on GCS activity.

1. Materials:

- Recombinant human GCS enzyme.

- Fluorescently-labeled ceramide substrate (e.g., NBD-C6-ceramide).

- Uridine diphosphate glucose (UDP-glucose).

- Opaganib (dissolved in DMSO).

- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 5 mM MgCl₂).

- 96-well microplate.

2. Procedure:

- Prepare serial dilutions of Opaganib in the assay buffer.

- In a microplate, add the GCS enzyme to each well.

- Add the Opaganib dilutions (or DMSO for control) to the wells and pre-incubate for 15 minutes at 37°C.

- Initiate the reaction by adding a mixture of the ceramide substrate and UDP-glucose.

- Incubate the plate for 60 minutes at 37°C.

- Stop the reaction by adding a quenching solution (e.g., chloroform/methanol mixture).

- Extract the lipids.

- Separate the product (fluorescent glucosylceramide) from the substrate using High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC).

- Quantify the fluorescent signal of the product band/peak.

3. Data Analysis:

- Calculate the percentage of GCS inhibition for each Opaganib concentration relative to the DMSO control.

- Plot the percent inhibition against the logarithm of the Opaganib concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Sphingolipid Profiling by LC-MS/MS

This protocol outlines the workflow for quantifying changes in various sphingolipid species within cells following treatment with Opaganib, providing a comprehensive view of its impact on the metabolic network.[26][27][28][29][30]

References

- 1. RedHill Biopharma - Our Programs - Pipeline - Opaganib [redhillbio.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. RedHill Biopharma - RedHill Announces Positive Obesity and Diabetes Results with Opaganib [redhillbio.com]

- 4. Recent Progress in the Development of Opaganib for the Treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Progress in the Development of Opaganib for the Treatment of Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 8. Reactome | Sphingolipid metabolism [reactome.org]

- 9. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]

- 12. Ceramide glucosyltransferase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. dovepress.com [dovepress.com]

- 17. selleckchem.com [selleckchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. globalbiodefense.com [globalbiodefense.com]

- 20. RedHill and U.S. Army Announce Opaganib's Ebola Virus Disease Survival Benefit in U.S. Army-Funded In-Vivo Study [prnewswire.com]

- 21. researchgate.net [researchgate.net]

- 22. firstwordpharma.com [firstwordpharma.com]

- 23. Opaganib (ABC294640) Induces Immunogenic Tumor Cell Death and Enhances Checkpoint Antibody Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. RedHill's Oral Broad-Acting Antiviral, Opaganib, Granted New COVID-19 Treatment Patent [prnewswire.com]

- 25. onclive.com [onclive.com]

- 26. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 27. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Sphingolipid metabolism and analysis in metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Opaganib's Modulation of the Ceramide/Sphingosine-1-Phosphate Rheostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opaganib (ABC294640) is a first-in-class, orally administered, selective inhibitor of sphingosine kinase 2 (SK2), a critical enzyme in sphingolipid metabolism. By inhibiting SK2, opaganib effectively decreases the production of the pro-survival and pro-inflammatory signaling lipid, sphingosine-1-phosphate (S1P).[1][2][3][4][5][6] Concurrently, opaganib's mechanism of action extends to the inhibition of dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS), leading to an accumulation of pro-apoptotic dihydroceramides and a reduction in hexosylceramides.[1][7][8][9][10][11][12][13] This multi-targeted approach uniquely positions opaganib to shift the cellular sphingolipid balance, often referred to as the ceramide/S1P rheostat, away from a state of proliferation and inflammation towards one of apoptosis and cellular homeostasis. This technical guide provides an in-depth overview of opaganib's core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Introduction: The Sphingolipid Rheostat

Sphingolipids are a class of lipids that serve not only as structural components of cell membranes but also as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, inflammation, and migration.[7] The balance between two key sphingolipid metabolites, ceramide and sphingosine-1-phosphate (S1P), is often conceptualized as a "rheostat" that dictates cell fate.[2] Ceramide and its precursor, dihydroceramide, are generally considered pro-apoptotic or pro-senescent, while S1P promotes cell survival, proliferation, and inflammation.[7]

Sphingosine kinases (SK1 and SK2) are the enzymes responsible for the phosphorylation of sphingosine to S1P, thus playing a pivotal role in maintaining this critical balance.[7] Dysregulation of the ceramide/S1P rheostat, often characterized by an overproduction of S1P, is implicated in the pathogenesis of numerous diseases, including cancer, inflammatory disorders, and viral infections.[1][7] Opaganib's therapeutic potential stems from its ability to directly target and modulate this crucial signaling nexus.

Opaganib's Mechanism of Action

Opaganib exerts its pharmacological effects through the direct inhibition of three key enzymes in the sphingolipid metabolic pathway.

Inhibition of Sphingosine Kinase 2 (SK2)

Opaganib is a selective, competitive inhibitor of SK2 with respect to its substrate, sphingosine.[4][7] This inhibition leads to a dose-dependent reduction in the cellular levels of S1P.[4][14] The consequent decrease in S1P signaling has been shown to suppress downstream pro-survival pathways, including pERK and pAKT, and to down-regulate the expression of the oncogene c-Myc.[5]

Inhibition of Dihydroceramide Desaturase (DES1)

Opaganib also functions as an inhibitor of DES1, the enzyme that converts dihydroceramide to ceramide.[1][7][8] This action results in the accumulation of dihydroceramides within the cell.[3][7] Elevated dihydroceramide levels are known to induce autophagy and apoptosis, contributing to opaganib's anti-proliferative effects.[1][8]

Inhibition of Glucosylceramide Synthase (GCS)

Several studies have indicated that opaganib also inhibits GCS, the enzyme responsible for the first step in the synthesis of most glycosphingolipids.[1][9][10][11][12][13] By reducing the levels of glucosylceramides (also referred to as hexosylceramides), opaganib may interfere with cellular processes that rely on these complex lipids, such as viral entry into host cells.[1][10]

Quantitative Data

The following tables summarize the key quantitative data regarding opaganib's inhibitory activity and its effects on sphingolipid levels and cell proliferation.

Table 1: Opaganib In Vitro Inhibitory Activity

| Target | Parameter | Value | Cell Line/System | Reference |

| Sphingosine Kinase 2 (SK2) | IC50 | ~60 µM | Recombinant human SK2 | [2][4] |

| Sphingosine Kinase 2 (SK2) | Ki | 9.8 ± 1.4 µM | Recombinant human SK2 | [4] |

| Sphingosine Kinase 1 (SK1) | IC50 | >100 µM | Recombinant human SK1 | [4] |

| Cellular S1P Formation | IC50 | 26 µM | MDA-MB-231 cells | [4] |

| SARS-CoV-2 Replication | IC50 | ~0.5 µM | EpiAirway™ human bronchial epithelial cells | [1] |

Table 2: Effect of Opaganib on Sphingolipid Profile in Neuro-2a Cells

| Treatment | S1P (relative to control) | Total Ceramide (relative to control) | Dihydroceramide (relative to control) | Deoxyceramides (relative to control) | Hexosylceramides (relative to control) |

| Opaganib (3 µM) | 0.7 | 1.3 | 2.1 | 1.0 | 1.0 |

| Opaganib (10 µM) | 0.5 | 1.4 | 3.5 | 0.6 | 0.7 |

| Opaganib (30 µM) | 0.3 | 1.2 | 4.8 | 0.3 | 0.4 |

| Data adapted from a study on Neuro-2a cells treated for 24 hours.[14] |

Table 3: Opaganib In Vitro Anti-Proliferative Activity

| Cell Line | IC50 | Reference |

| A-498 (Renal) | ~50 µM | [4] |

| BxPC-3 (Pancreatic) | ~60 µM | [4] |

| PC-3 (Prostate) | ~20 µM | [4] |

| MDA-MB-231 (Breast) | ~40 µM | [4] |

Signaling Pathways and Experimental Workflows

Opaganib's Impact on the Sphingolipid Rheostat

The following diagram illustrates the central role of opaganib in modulating the balance between ceramide, dihydroceramide, and S1P.

Caption: Opaganib modulates the sphingolipid rheostat by inhibiting SK2 and DES1.

Downstream Signaling Consequences of Opaganib Treatment

This diagram depicts the key downstream signaling pathways affected by opaganib's modulation of the ceramide/S1P balance.

Caption: Downstream effects of opaganib on pro-survival and inflammatory signaling.

Experimental Workflow for Assessing Opaganib's Effect on Sphingolipid Levels

The following diagram outlines a typical experimental workflow to quantify changes in sphingolipid levels following treatment with opaganib.

Caption: Workflow for quantifying opaganib's effect on cellular sphingolipids.

Experimental Protocols

Sphingosine Kinase Activity Assay (HPLC-based)

This protocol is adapted from methods used to determine the IC50 values for opaganib.[2]

-

Reagents:

-

Recombinant human SK1 or SK2

-

NBD-sphingosine (fluorescent substrate)

-

ATP

-

MgCl2

-

SK-isozyme selective assay buffers (containing Tris, EDTA, EGTA, β-mercaptoethanol, glycerol, protease and phosphatase inhibitors)

-

Triton X-100 (for SK1 assay)

-

KCl (for SK2 assay)

-

Methanol

-

Opaganib (or other test compounds)

-

-

Procedure:

-

Prepare isozyme-selective assay buffers. For the SK1 assay, add 0.25% Triton X-100. For the SK2 assay, add 1 M KCl.

-

Incubate the test compound (e.g., opaganib) with recombinant SK1 or SK2 and NBD-sphingosine in the appropriate assay buffer containing fatty acid-free bovine serum albumin, 100 µM ATP, and 400 µM MgCl2.

-

Incubate the reaction mixture for 2 hours at room temperature.

-

Terminate the kinase reaction by adding 1.5 volumes of methanol.

-

After 10 minutes, centrifuge the samples at 20,000 x g to pellet the precipitated protein.

-

Analyze the supernatants by HPLC to separate the product (NBD-S1P) from the substrate (NBD-sphingosine). A C8 reverse-phase column is typically used.

-

Monitor fluorescence with excitation at 465 nm and emission at 531 nm.

-

Calculate SK activity as the ratio of NBD-S1P / (NBD-sphingosine + NBD-S1P).

-

Determine IC50 values from dose-response curves.

-

Dihydroceramide Desaturase (DES1) In Vitro Assay

This protocol is based on the measurement of tritiated water formation.[15][16]

-

Reagents:

-

[3H]-labeled C8-dihydroceramide (substrate)

-

NADH (cofactor)

-

Microsomal protein fraction (source of DES1)

-

C18 solid-phase extraction columns

-

-

Procedure:

-

Incubate 100 µg of microsomal protein with [3H]-labeled C8-dihydroceramide and NADH at 37°C for 20 minutes. Heat-inactivated microsomes serve as a negative control.

-

The desaturation reaction results in the formation of tritiated water ([3H]2O).

-

Load the reaction mixture onto a C18 column.

-

Wash the column with water to elute the tritiated water, while the lipid substrate and product are retained.

-

Collect the eluate.

-

Quantify the radioactivity in a fraction of the eluate using liquid scintillation counting to determine the amount of tritiated water formed, which is proportional to DES1 activity.

-

Measurement of Cellular Sphingolipids by LC-MS/MS

This is a general protocol for the extraction and quantification of sphingolipids from cultured cells.[17][18][19][20][21][22]

-

Reagents:

-

Cultured cells treated with opaganib or vehicle

-

Phosphate-buffered saline (PBS)

-

Internal standards (e.g., C17-sphingosine, C17-S1P, d18:1/C12:0 ceramide)

-

Extraction solvent (e.g., single-phase butanol:methanol or two-phase organic extraction)

-

-

Procedure:

-

Cell Harvesting: After treatment, wash cells with ice-cold PBS and pellet them by centrifugation.

-

Lipid Extraction: Resuspend the cell pellet in the chosen extraction solvent containing a mixture of appropriate internal standards for each sphingolipid class to be measured. A single-phase butanol:methanol (1:1) extraction is a common method.[22]

-

Sample Preparation: Vortex and sonicate the samples to ensure complete extraction. Centrifuge to pellet cell debris.

-

LC-MS/MS Analysis: Transfer the supernatant containing the lipid extract to an autosampler vial for analysis.

-

Employ a liquid chromatography system (e.g., using a C18 or C8 reverse-phase column) to separate the different sphingolipid species.

-

Use a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode to specifically detect and quantify each sphingolipid and its corresponding internal standard based on their unique precursor and product ion masses.

-

-

Quantification: Generate calibration curves using known amounts of sphingolipid standards. Normalize the peak area of each endogenous sphingolipid to the peak area of its corresponding internal standard and quantify using the calibration curve.

-

Conclusion

Opaganib's unique, multi-targeted mechanism of action on the sphingolipid metabolic pathway provides a strong rationale for its investigation in a wide range of therapeutic areas. By simultaneously inhibiting SK2, DES1, and GCS, opaganib effectively shifts the cellular rheostat towards an anti-proliferative, pro-apoptotic, and anti-inflammatory state. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical foundation for researchers and drug development professionals seeking to further explore the therapeutic potential of modulating the ceramide/S1P balance with opaganib. Further preclinical and clinical investigations are warranted to fully elucidate the clinical implications of this novel therapeutic strategy.

References

- 1. Recent Progress in the Development of Opaganib for the Treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The Sphingosine Kinase 2 Inhibitor Opaganib Protects Against Acute Kidney Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Opaganib (ABC294640) Induces Immunogenic Tumor Cell Death and Enhances Checkpoint Antibody Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Opaganib (ABC294640) Induces Immunogenic Tumor Cell Death and Enhances Checkpoint Antibody Therapy [mdpi.com]

- 7. The Sphingolipid-Modulating Drug Opaganib Protects against Radiation-Induced Lung Inflammation and Fibrosis: Potential Uses as a Medical Countermeasure and in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RedHill Biopharma - New Peer-Reviewed Publication of Opaganib Phase 2/3 Data Shows 62% Reduction in COVID-19 Mortality [redhillbio.com]

- 10. researchgate.net [researchgate.net]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. Effect of Opaganib on Supplemental Oxygen and Mortality in Patients with Severe SARS-CoV-2 Based upon FIO2 Requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Progress in the Development of Opaganib for the Treatment of Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lipidmaps.org [lipidmaps.org]

- 19. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Radioprotective effects of Opaganib on normal tissue

Opaganib: A Novel Radioprotector for Normal Tissue

An In-depth Technical Guide on its Mechanism and Efficacy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Exposure to ionizing radiation, whether from therapeutic, accidental, or malicious sources, poses a significant threat to normal tissue, leading to a cascade of inflammatory responses, cellular damage, and potentially life-threatening toxicities. This document provides a comprehensive technical overview of opaganib (formerly ABC294640), a first-in-class, orally administered, selective sphingosine kinase-2 (SK2) inhibitor, and its potent radioprotective effects on normal tissues. Preclinical studies have demonstrated that opaganib mitigates radiation-induced damage to the gastrointestinal tract and lungs by modulating the sphingolipid signaling pathway, thereby reducing inflammation and fibrosis. This guide will delve into the molecular mechanism of opaganib, present key quantitative data from preclinical studies, detail the experimental protocols used to generate this data, and provide visual representations of its signaling pathways and experimental workflows.

Introduction to Opaganib and its Mechanism of Action

Opaganib is an investigational drug with a unique mechanism of action that targets sphingolipid metabolism, a critical regulator of cellular processes including inflammation, apoptosis, and autophagy.[1][2] It is a selective inhibitor of sphingosine kinase-2 (SK2), an enzyme responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[3][4][5][6][7][8] S1P is a pro-inflammatory and pro-survival signaling molecule, and its elevated levels are associated with radiation-induced tissue damage.

Opaganib's radioprotective effects are primarily attributed to its ability to shift the cellular balance between two key sphingolipids: ceramide and S1P.[3][4][5][9][10][11] By inhibiting SK2, opaganib leads to:

-

Decreased Sphingosine-1-Phosphate (S1P): This reduction in S1P levels dampens the pro-inflammatory signaling cascades that are typically activated following radiation exposure.[9][10]

-

Increased Ceramide: The accumulation of ceramide, a pro-apoptotic and anti-proliferative lipid, is thought to contribute to the sensitization of tumor cells to radiation, while paradoxically protecting normal tissue.[3][4][5][9][10][11]

In addition to SK2, opaganib also inhibits dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS), further modulating the sphingolipid profile and contributing to its anti-inflammatory and pro-autophagic properties.[3][5][6][7][8] This multi-targeted approach on the sphingolipid pathway is central to its efficacy in protecting normal tissues from the deleterious effects of ionizing radiation.

Quantitative Data on Radioprotective Efficacy

The radioprotective effects of opaganib have been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: In Vivo Survival Studies in Murine Models

| Model | Radiation Dose | Opaganib Treatment | Key Finding | Reference |

| Total Body Irradiation (TBI) | 9.5 Gy to 11.5 Gy | Oral administration 2 hours before TBI | Shifted the LD75 from 9.5 Gy to 11.5 Gy | [9][10] |

| Partially Shielded Irradiation | Not specified | Administered 4 hours before or 24 hours after radiation | Provided dose-dependent survival advantages | [1][9][10] |

| Lethal Whole-Body Radiation | Lethal and half-lethal doses | Not applicable (SK2 knockout model) | Knockout of SK2 enhanced survival | [4][12] |

Table 2: In Vitro Radiosensitivity of Normal and Cancerous Cells

| Cell Line | Cell Type | Opaganib Treatment | Radiation Dose (Gy) | Effect | Dose-Modification Factor | Reference |

| IEC6 | Non-transformed mouse intestinal epithelial | Yes | 6.46 (for 50% kill) | Decreased sensitivity to radiation | 1.16 | [9][10] |

| IEC6 | Non-transformed mouse intestinal epithelial | Yes | 13.2 (for 90% kill) | Decreased sensitivity to radiation | 1.08 | [9][10] |

| PAN02 | Pancreatic cancer cells | Yes | 15 | Increased sensitivity to radiation | Not specified | [9][10] |

Table 3: Biomarker Modulation in Normal Tissue

| Tissue | Biomarker | Opaganib Treatment | Effect | Reference |

| Small Intestines | Sphingosine-1-Phosphate (S1P) | Yes | Suppressed radiation-induced elevation | [9][10] |

| Small Intestines | Tumor Necrosis Factor-alpha (TNFα) | Yes | Suppressed radiation-induced elevation | [9][10] |

| Lungs | Interleukin-6 (IL-6) | Yes | Reduced expression | [1][2][6] |

| Lungs | Tumor Necrosis Factor-alpha (TNFα) | Yes | Reduced expression | [1][2][6] |

| Lungs | Granulocyte Infiltration | Yes | Suppressed | [1][2][6] |

| Lungs | Fibrosis | Yes | Reduced | [1][2][6] |

Signaling Pathways and Experimental Workflows

Opaganib's Mechanism of Action in Radioprotection

The following diagram illustrates the proposed signaling pathway through which opaganib exerts its radioprotective effects on normal tissue.

Caption: Opaganib inhibits SK2, reducing pro-inflammatory S1P and promoting radioprotection.

Experimental Workflow for In Vivo Radioprotection Studies

The diagram below outlines a typical experimental workflow for assessing the in vivo radioprotective efficacy of opaganib in a murine model.

Caption: Workflow for evaluating opaganib's in vivo radioprotective effects in mice.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the cited preclinical studies.

In Vivo Murine Models of Radiation Injury

-

Animal Model: C57BL/6 mice were typically used for these studies. Animals were acclimated for at least one week before the start of the experiments.

-

Total Body Irradiation (TBI): Mice were placed in a well-ventilated container and exposed to a single dose of ionizing radiation from a source such as a cesium-137 irradiator. The dose was varied to determine the LD75 (the dose lethal to 75% of the animals).

-

Partially Shielded Irradiation: To model radiation exposure that spares some bone marrow, mice were anesthetized and placed in a custom-made lead shield that exposed the majority of the body while shielding a small portion of the bone marrow (e.g., a leg). This allows for the study of higher radiation doses and focuses on gastrointestinal and other tissue-specific injuries.

-

Opaganib Administration: Opaganib was administered orally via gavage. The timing of administration was a key variable, with treatment occurring either before or after radiation exposure to assess both prophylactic and therapeutic potential.[1][9][10]

-

Outcome Measures: The primary endpoint was survival. Other measures included body weight changes, clinical signs of toxicity, and histopathological analysis of tissues like the small intestine and lungs to assess for damage, inflammation, and fibrosis.[1][2][6][9][10]

In Vitro Cell-Based Assays

-

Cell Lines:

-

Cell Culture and Treatment: Cells were cultured under standard conditions. Opaganib was added to the culture medium at various concentrations prior to irradiation.

-

Irradiation: Cells were irradiated with varying doses of gamma radiation.

-

Viability Assays: Cell viability was assessed using standard methods, such as the MTT or clonogenic survival assays, to determine the percentage of cell death at different radiation doses. This data was used to calculate the dose-modification factor, which quantifies the extent to which opaganib alters the radiosensitivity of the cells.[9][10]

Biomarker Analysis

-

Tissue Homogenization: Tissues of interest (e.g., small intestine, lungs) were collected from euthanized animals and homogenized.

-

ELISA (Enzyme-Linked Immunosorbent Assay): Homogenates were analyzed using ELISA kits to quantify the levels of key inflammatory cytokines such as TNFα and IL-6.[1][2][6]

-

Sphingolipid Measurement: Levels of S1P and ceramide in tissues were measured using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to confirm the biochemical effects of opaganib.

Conclusion and Future Directions

Opaganib has demonstrated significant potential as a radioprotective agent for normal tissues in multiple preclinical models. Its mechanism of action, centered on the inhibition of SK2 and the modulation of the ceramide/S1P balance, offers a novel approach to mitigating the toxic effects of ionizing radiation. The quantitative data from both in vivo and in vitro studies provide a strong rationale for its continued development.

Future research should focus on:

-

Clinical Trials: Translating these promising preclinical findings into human clinical trials is the next critical step. Opaganib's favorable safety profile in other indications supports its investigation in patients undergoing radiotherapy.[1][2]

-

Combination Therapies: Investigating the synergistic effects of opaganib with other radioprotective agents or as an adjunct to standard cancer therapies could further enhance its clinical utility.

-

Biomarker Development: Identifying predictive biomarkers of response to opaganib could help in patient selection and treatment optimization.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. RedHill Biopharma Announces Positive FDA Meeting Regarding Opaganib for Acute Nuclear Radiation Syndrome [prnewswire.com]

- 4. RNCP selects Redhill's opaganib for evaluation for acute radiation syndrome | BioWorld [bioworld.com]

- 5. RedHill Biopharma - RedHill Accelerates Opaganib's Nuclear Radiation Protection Program - Positive Data Published [redhillbio.com]

- 6. RedHill Biopharma - RedHill's Opaganib Protects Against Radiation-Induced Lung Inflammation and Fibrosis - New Publication [redhillbio.com]

- 7. RedHill Biopharma Announces Positive New Data with Opaganib for Nuclear Radiation Injury [prnewswire.com]

- 8. RedHill Biopharma - Radioprotective Activity of RedHill's Opaganib for GI-ARS Confirmed in New RNCP/NIAID Study - Discussions Ongoing with U.S. Government on Advanced Development [redhillbio.com]

- 9. Opaganib Protects against Radiation Toxicity: Implications for Homeland Security and Antitumor Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Opaganib Protects against Radiation Toxicity: Implications for Homeland Security and Antitumor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biospace.com [biospace.com]

- 12. accessnewswire.com [accessnewswire.com]

Opaganib's Dual Impact on Autophagy and Apoptosis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms of opaganib (formerly known as ABC294640), a first-in-class, orally administered, selective inhibitor of sphingosine kinase 2 (SK2). Opaganib's multifaceted impact on cellular processes, particularly its ability to concurrently induce autophagy and apoptosis, positions it as a significant agent in oncology and other therapeutic areas. This document, intended for researchers, scientists, and drug development professionals, details the core signaling pathways affected by opaganib, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these effects.

Core Mechanism of Action: A Triad of Inhibition

Opaganib's primary mechanism of action involves the competitive inhibition of SK2, a critical enzyme in sphingolipid metabolism. This inhibition disrupts the balance between pro-survival sphingosine-1-phosphate (S1P) and pro-death ceramides. By blocking SK2, opaganib leads to a depletion of S1P and a subsequent accumulation of intracellular ceramides.[1][2]

Furthermore, opaganib also inhibits two other key enzymes in sphingolipid metabolism: dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).[2][3][4] The inhibition of DES1 results in the accumulation of dihydroceramides, which has been shown to be a potent trigger for autophagy.[2][3][5] The simultaneous inhibition of these three enzymes creates a powerful synergistic effect that pushes cancer cells towards programmed cell death pathways.

Impact on Cellular Signaling Pathways